2,3,6-Trichloro-5-methylpyridine
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Overview
Description
2,3,6-Trichloro-5-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is not soluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . It is primarily used in the agricultural sector as a precursor for the synthesis of insecticides and herbicides .
Mechanism of Action
Target of Action
It is known that this compound is widely used in the agricultural sector as a raw material for pesticides and herbicides . This suggests that its targets could be specific enzymes or proteins in pests and weeds, disrupting their normal functions and leading to their elimination.
Pharmacokinetics
Given its chemical properties, such as its molecular weight (19646) and predicted density (1457±006 g/cm3), it can be inferred that these properties may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6-Trichloro-5-methylpyridine . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, its low volatility suggests that it may be less active in warmer temperatures . Furthermore, its solubility in various organic solvents suggests that its activity may be influenced by the presence of these solvents .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to biomolecules and potentially inhibit or activate enzymes It may also cause changes in gene expression
Preparation Methods
2,3,6-Trichloro-5-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of methylpyridine with trichloroisocyanuric acid . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
2,3,6-Trichloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2,3,6-Trichloro-5-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
2,3,6-Trichloro-5-methylpyridine can be compared with other chlorinated pyridines such as:
- 2,5,6-Trichloronicotinamide
- 2,5,6-Tetrachloropyridine
- 3,5,6-Trichloro-2-pyridinol
These compounds share similar structural features but differ in their chemical properties and applications. For instance, 3,5,6-Trichloro-2-pyridinol is a metabolite of chlorpyrifos and is known for its higher water solubility and toxicity compared to this compound . The unique properties of this compound, such as its specific reactivity and applications in agriculture, distinguish it from these related compounds .
Properties
IUPAC Name |
2,3,6-trichloro-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOPDFFTUIMICA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356066 |
Source
|
Record name | 2,3,6-trichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-95-5 |
Source
|
Record name | 2,3,6-Trichloro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-trichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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